methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate
Description
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core fused with a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin group contributes electron-rich aromaticity, while the pyrazole ring offers nitrogen-based reactivity, making the compound a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-17-13(16)10-7-9(14-15-10)8-2-3-11-12(6-8)19-5-4-18-11/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNBKFLLENDCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157510 | |
| Record name | Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159596-90-3 | |
| Record name | Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159596-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
The most widely employed route involves cyclocondensation between 1,3-dicarbonyl compounds and hydrazine derivatives. For instance, ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate reacts with methyl hydrazine in ethanol under reflux to yield the pyrazole intermediate, which is subsequently esterified.
Reaction Conditions:
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Solvent: Ethanol or methanol
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Temperature: 60–80°C
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Time: 6–8 hours
This method’s regioselectivity is influenced by the electron-withdrawing effect of the benzodioxin group, directing hydrazine attack to the β-keto position.
Palladium-Catalyzed Cross-Coupling
A patent-pending approach utilizes Suzuki-Miyaura coupling to attach the benzodioxin fragment to a preformed pyrazole ester. Bromobenzodioxin reacts with pyrazole-5-boronic ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/water (3:1).
Optimized Parameters:
This method avoids regioselectivity challenges but requires anhydrous conditions and rigorous purification.
Reductive Cyclization of Nitro intermediates
Nitro-substituted precursors are reduced to form the pyrazole ring. For example, ethyl 6-nitro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate undergoes hydrogenation with 10% Pd/C (40 psi H₂) in methanol, followed by esterification with methyl iodide.
Critical Steps:
Microwave-Assisted Synthesis
Green chemistry approaches employ microwave irradiation to accelerate cyclocondensation. A mixture of benzodioxin-6-carbaldehyde, dimethyl acetylenedicarboxylate, and hydrazine hydrate in acetic acid is irradiated (300 W, 120°C) for 20 minutes, achieving 88% yield.
Advantages:
-
10-fold reduction in reaction time
-
Improved atom economy
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 85–92 | 6–8 h | High | Industrial |
| Cross-Coupling | 78–85 | 24 h | Moderate | Lab-scale |
| Reductive Cyclization | 70–75 | 24–36 h | Low | Limited |
| Microwave | 88 | 0.3 h | High | Pilot-scale |
Cyclocondensation remains the most scalable and cost-effective route, while microwave synthesis offers rapid, high-yield alternatives for small batches.
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of hydrazine on the β-keto carbonyl, forming a hydrazone intermediate. Subsequent dehydration and tautomerization yield the pyrazole ring. Density functional theory (DFT) studies indicate that the benzodioxin group lowers the activation energy by stabilizing the transition state through resonance.
Palladium-Mediated Coupling
The Suzuki-Miyaura mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond. The electron-rich benzodioxin moiety accelerates the oxidative addition step.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the pyrazole ring into its corresponding amine derivatives.
Substitution: The benzodioxin moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Pyrazole-5-amine derivatives.
Substitution: Substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
Structural Effects on Properties
Biological Activity
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 260.25 g/mol. Its structure features a pyrazole ring fused with a benzodioxin moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₄ |
| Molecular Weight | 260.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1177272-78-4 |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxin and pyrazole functionalities. Specific reaction conditions and catalysts can influence the yield and purity of the final product.
Pharmacological Properties
Research has indicated that compounds containing the pyrazole structure often exhibit a range of biological activities, including:
- Antifungal Activity : A study highlighted the antifungal potential of similar pyrazole derivatives against various phytopathogenic fungi. The structure-activity relationship (SAR) suggested that modifications in the benzodioxin moiety could enhance antifungal efficacy .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in fungal metabolism.
- Receptor Interaction : Potential interactions with biological receptors could mediate anti-inflammatory responses.
Study on Antifungal Activity
In a comparative study involving several pyrazole derivatives, this compound was evaluated for its antifungal properties against seven different fungal strains. The results indicated that this compound exhibited significant antifungal activity comparable to standard treatments like boscalid .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of related compounds. In vivo tests demonstrated that certain pyrazole derivatives could significantly reduce markers of inflammation in rodent models. The findings suggest that this compound may share similar therapeutic potential.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate?
- Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzodioxin moiety to the pyrazole core. A typical approach involves esterification of the pyrazole carboxylic acid intermediate, followed by palladium-catalyzed coupling with a benzodioxin-derived boronic acid. Solvent selection (e.g., DMF/water mixtures) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yields . For analogous processes, patents describe multi-step protocols involving alkylation and cyclization under inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity of the benzodioxin and pyrazole rings.
- FTIR : To identify ester (C=O stretch ~1700 cm⁻¹) and pyrazole N-H stretches.
- HRMS (High-Resolution Mass Spectrometry) : For exact mass determination (e.g., matching theoretical m/z with observed values to confirm molecular formula) .
Q. How can solubility properties influence experimental design?
- Answer : The compound’s limited aqueous solubility (common for aromatic esters) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Pre-formulation studies, including pH-solubility profiling and co-solvent screening, are recommended to optimize dissolution .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement) provides unambiguous confirmation of molecular geometry, hydrogen bonding, and packing motifs. For best results, high-resolution data (≤1.0 Å) and twinning correction may be required .
Q. What strategies address discrepancies in NMR data during characterization?
- Answer : Conflicting peaks may arise from tautomerism (e.g., pyrazole NH proton exchange) or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : To assign coupled protons and carbons.
- Variable-temperature NMR : To suppress dynamic effects.
- Chromatographic purification : To isolate isomers or remove byproducts .
Q. How can synthetic yields be optimized for scale-up?
- Answer : Reaction parameters to optimize:
- Catalyst : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for coupling efficiency.
- Temperature : Microwave-assisted synthesis may reduce reaction times.
- Workup : Use liquid-liquid extraction or column chromatography to recover intermediates .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Answer :
- DFT calculations : To predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites.
- Molecular docking : To model interactions with biological targets (e.g., enzymes with benzodioxin-binding pockets).
- QSAR models : To correlate substituent variations (e.g., methyl vs. nitro groups) with bioactivity .
Q. How to analyze exact mass and isotopic patterns for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
